molecular formula C10H15O3PS2<br>C10H15O3PS2<br>(H3CO)2PSOC6H3(CH3)SCH3 B1672539 Fenthion CAS No. 55-38-9

Fenthion

Cat. No.: B1672539
CAS No.: 55-38-9
M. Wt: 278.3 g/mol
InChI Key: PNVJTZOFSHSLTO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fenthion is an organothiophosphate insecticide, avicide, and acaricide . The primary target of this compound is the cholinesterase enzyme . This enzyme plays a crucial role in the nervous system of insects, birds, and mammals by terminating the transmission of nervous signals where acetylcholine is the neurotransmitter .

Mode of Action

This compound’s mode of action is explained by cholinesterase enzyme inhibition , which is similar to other organophosphates . By inhibiting the activity of cholinesterase, this compound prevents the termination of those nervous signals, causing the neurons to remain in constant activity and excitation . This leads to massive disturbances in the normal movements of the parasites, ultimately resulting in their paralysis and death .

Biochemical Pathways

The biochemical pathway affected by this compound is the neurotransmission pathway involving acetylcholine . By inhibiting cholinesterase, this compound disrupts the normal functioning of this pathway, leading to an accumulation of acetylcholine in the neuromuscular synapses and cholinergic brain synapses . This results in continuous neuronal activity and excitation .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is vastly absorbed through the skin or after inhalation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal neuronal activity. By inhibiting cholinesterase and causing an accumulation of acetylcholine, this compound induces continuous neuronal excitation . This leads to disturbances in the normal movements of the parasites, causing their paralysis and eventual death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. This compound has a low water solubility but is generally highly soluble in organic solvents . Its persistence in soil and water systems depends on local conditions . Therefore, the environment in which this compound is used can significantly impact its effectiveness and stability.

Biochemical Analysis

Biochemical Properties

Fenthion participates in numerous biochemical reactions. It interacts with enzymes and proteins, altering their function and potentially the overall biochemical environment. For instance, this compound and its metabolites have been analyzed using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), indicating its biochemical interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Comparison with Similar Compounds

Fenthion is similar to other organophosphates such as malathion and parathion. Like this compound, these compounds also inhibit cholinesterase, leading to similar toxic effects on pests . this compound is unique due to its relatively low toxicity to humans and mammals compared to other organophosphates . This makes it a preferred choice for pest control in certain applications.

Conclusion

This compound is a versatile organothiophosphate insecticide with a wide range of applications in agriculture and scientific research. Its unique properties and relatively low toxicity make it an important compound for pest control and food safety.

Properties

IUPAC Name

dimethoxy-(3-methyl-4-methylsulfanylphenoxy)-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C10H15O3PS2/c1-8-7-9(5-6-10(8)16-4)13-14(15,11-2)12-3/h5-7H,1-4H3
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InChI Key

PNVJTZOFSHSLTO-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)OP(=S)(OC)OC)SC
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Molecular Formula

C10H15O3PS2, Array
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DSSTOX Substance ID

DTXSID8020620
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Molecular Weight

278.3 g/mol
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Physical Description

Fenthion is a yellow to tan oily liquid with a slight odor of garlic. (NTP, 1992), Colorless to brown liquid with a slight, garlic-like odor. [insecticide]; [NIOSH], Liquid, COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR. PALE YELLOWISH BRONZE LUMPS WITH METALLIC LUSTRE., Colorless to brown liquid with a slight, garlic-like odor., Colorless to brown liquid with a slight, garlic-like odor. [insecticide]
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Boiling Point

189 °F at 0.01 mmHg (NTP, 1992), 87 °C AT 0.01 MM HG, Bp: 105 °C @ 0.01 mm Hg /Commercial product/
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Flash Point

170 °C
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Solubility

Insoluble (<1 mg/ml at 72.5 °F) (NTP, 1992), READILY SOL IN GLYCERIDE OILS, SOL IN METHANOL, ETHANOL, ETHER, ACETONE, & MANY ORGANIC SOLVENTS, ESPECIALLY CHLORINATED HYDROCARBONS, Slightly sol in petroleum ether, Solubility (20 °C): 2 mg/kg water; >1 kg/kg dichloromethane, propan-2-ol., For more Solubility (Complete) data for FENTHION (6 total), please visit the HSDB record page., 0.0075 mg/mL at 20 °C, Solubility in water at 20 °C: none, 0.006%
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Density

1.25 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.250 AT 20 °C/4 °C, Relative density (water = 1): 1.25, 1.25
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Vapor Density

Relative vapor density (air = 1): 9.6
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Vapor Pressure

3e-05 mmHg at 68 °F (NTP, 1992), 0.00003 [mmHg], 4 mPa at 20 °C; 10 mPa at 30 °C, Vapor pressure at 25 °C: negligible, 0.0003 mmHg
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Mechanism of Action

Organophosphates poison insects and humans primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. /Organophosphate Cholinesterase-inhibiting pesticides/
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Impurities

The S-methyl isomer ... is a known contaminant in technical fenthion ... .
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Color/Form

COLORLESS LIQUID, Colorless to brown liquid.

CAS No.

55-38-9
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Record name Phosphorothioic acid, O,O-dimethyl O-(4-(methylthio)-m-tolyl) ester
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URL https://www.cdc.gov/niosh-rtecs/TF92DDA8.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

43 °F (NIOSH, 2023), 7 °C, 7.5 °C, 43 °F
Record name FENTHION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18152
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name FENTHION
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1403
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fenthion
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033209
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name FENTHION
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0655
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name FENTHION
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/405
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Fenthion
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0285.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.